molecular formula C18H19Cl2N3O B2752531 N-(2,3-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 303091-17-0

N-(2,3-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Katalognummer B2752531
CAS-Nummer: 303091-17-0
Molekulargewicht: 364.27
InChI-Schlüssel: NQQBCNJEBNYRTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its biological and pharmacological properties. DPA belongs to the class of piperazine derivatives and has been found to exhibit potent antipsychotic and anxiolytic effects.

Wissenschaftliche Forschungsanwendungen

Antioxidant, Analgesic, and Anti-inflammatory Activities

A study synthesized a derivative, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, and evaluated its biological activities. It was found to exhibit noticeable DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities (Nayak et al., 2014).

Anticonvulsant Activity

Research focused on synthesizing N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives to evaluate their anticonvulsant activity in animal models of epilepsy. Some derivatives showed significant activity, particularly in models of partial and therapy-resistant epilepsy (Kamiński et al., 2015).

Antimicrobial Activity

Novel thiazolidinone and acetidinone derivatives, including those with a dichlorophenyl moiety, were synthesized and demonstrated antimicrobial activity against various microorganisms (Mistry et al., 2009).

Cholinesterase Inhibition

New synthetic 1,2,4-triazole derivatives, including N-aryl derivatives of 2-(4-phenylpiperazin-1-yl)acetamide, were synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinestrase (BChE). Some compounds displayed moderate to potent inhibitory activities (Riaz et al., 2020).

Antibacterial Activity

A study synthesized several acetamides, including 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, and evaluated their antibacterial activity. These compounds showed moderate to good activity against both gram-positive and gram-negative bacteria (Desai et al., 2008).

Antitumor Activity

A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were screened for potential antitumor activity against human tumor cell lines. Some compounds exhibited significant anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).

CNS Agents

A series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides were synthesized and evaluated for their potential as central nervous system agents. Molecular docking studies suggested these compounds could interact with the GABAA receptor (Verma et al., 2017).

Eigenschaften

IUPAC Name

N-(2,3-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c19-15-7-4-8-16(18(15)20)21-17(24)13-22-9-11-23(12-10-22)14-5-2-1-3-6-14/h1-8H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQBCNJEBNYRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

CAS RN

303091-17-0
Record name N-(2,3-DICHLOROPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.